molecular formula C16H25NO4S B4535254 N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide

N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B4535254
M. Wt: 327.4 g/mol
InChI Key: YEEVPGGUVBHDMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves aminohalogenation reactions or condensation reactions with different reagents to introduce the sulfonamide moiety and achieve desired substitutions on the aromatic ring or the cyclohexyl group. For instance, unexpected synthesis routes can be discovered through reactions such as ethyl 2-methylpenta-2,3-dienoate with TsNBr2, yielding novel compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

The molecular structure and conformations of similar sulfonamide compounds are determined using techniques like X-ray diffraction, revealing how intramolecular interactions and substituents influence the overall structure. The detailed analysis of N-aryl-2,5-dimethoxybenzenesulfonamides, for example, showed how different weak intermolecular interactions contribute to their supramolecular architectures (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide compounds can vary significantly with modifications to their structure. For example, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents results in various products, highlighting the impact of reaction conditions on chemical outcomes (S. Takemura, H. Niizato, Y. Ueno, 1971).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of sulfonamide derivatives are crucial for their application potential. Studies like the one on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs reveal how substituents affect solubility and, by extension, the pharmacological properties of these compounds (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other molecules and stability, are influenced by the specific functional groups and overall structure of the sulfonamide compounds. For instance, the introduction of fluorine atoms in certain sulfonamide derivatives has been shown to significantly enhance their selectivity for specific biological targets (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

properties

IUPAC Name

N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h9-13,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEVPGGUVBHDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-2,5-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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